8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It is related to a series of compounds synthesized as potential antifungal agents . These compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .
Synthesis Analysis
The synthesis of similar compounds involved intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction . The molecular geometry was calculated using the density functional method (DFT) with B3LYP/6-31G (d,p) basis set and compared with the experimental data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization and direct interaction of hydrazonoyl chlorides with N-substituted piperazine .Aplicaciones Científicas De Investigación
Synthesis and Evaluation for Antidepressant Agents
A series of derivatives, including 8-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, were synthesized and evaluated for their potential as antidepressant agents. These compounds were analyzed for their serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Preliminary pharmacological studies in vivo indicated the potential of these compounds as antidepressants, with certain derivatives showing significant antianxiety effects compared to reference drugs such as diazepam. The study highlighted the importance of fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for developing lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Structural and Pharmacological Evaluation
Further research into N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and amide derivatives of 1,3-dimethyl-6,7-dihydroimidazo[2,1-f]purine-2,4-(1H,3H)-dione-7-carboxylic acid revealed potent 5-HT(1A) receptor ligands. Preliminary pharmacological studies indicated potential anxiolytic-like activity in animal models, with certain compounds behaving like antidepressants. The findings suggest the worthiness of further research into long-chain arylpiperazines linked to tricyclic derivatives of theophylline for developing new derivatives with potential anxiolytic/antidepressant activity (Zagórska et al., 2009).
Metabolic Stability and Cell Permeability
Research into 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione aimed to discover a new class of psychotropic agents. Compounds were evaluated for their in vitro affinity for serotonin 5‐HT1A, 5‐HT7, and phosphodiesterases PDE4 and PDE10. The study highlighted the drug-likeness properties of these compounds and their potential antidepressant and/or anxiolytic properties, indicating the significance of first-pass effect in their action (Zagórska et al., 2018).
Antidepressant-like Activity and Safety Profile
Investigation into the antidepressant-like activity and safety profile of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives as 5-HT1A receptor partial agonists was conducted. This study explored the intrinsic activity of these compounds across different signaling pathways coupled to the serotonin 5-HT1A receptor, demonstrating varied functional, pharmacological, and pharmacokinetic properties. The research emphasized the need for further experiments to fully understand the mechanisms and differences in action between compounds (Partyka et al., 2020).
Mecanismo De Acción
Target of Action
It is known that many compounds with a piperazine ring, such as this one, often interact with various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors .
Mode of Action
Compounds with a piperazine ring structure are known to interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . The fluorophenyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach its targets .
Biochemical Pathways
If the compound does indeed interact with neurotransmitter receptors, it could potentially influence various neurological pathways, leading to changes in mood, cognition, or motor function .
Pharmacokinetics
For instance, the fluorophenyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution . The piperazine group could be metabolized by various enzymes, potentially affecting the compound’s half-life and excretion .
Result of Action
If the compound does interact with neurotransmitter receptors, it could potentially lead to changes in neuronal signaling, which could in turn influence various physiological processes .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, the presence of other substances could potentially affect the compound’s metabolism and excretion .
Propiedades
IUPAC Name |
6-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O2/c1-15-16(2)31-19-20(27(3)23(33)26-21(19)32)25-22(31)30(15)10-4-9-28-11-13-29(14-12-28)18-7-5-17(24)6-8-18/h5-8H,4,9-14H2,1-3H3,(H,26,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUFESZTDGSAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=C(C=C5)F)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.